2-[(2-methoxyphenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-(2-METHOXYANILINO)-6,7-DINITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is a complex organic compound belonging to the class of isoquinoline derivatives. Isoquinoline compounds are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives, including 2-(2-METHOXYANILINO)-6,7-DINITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE, typically involves multi-step processes. Common synthetic routes include:
Pomeranz-Fritsch Reaction: This method involves the cyclization of benzaldehydes with aminoacetals under acidic conditions.
Bischler-Napieralski Reaction: This involves the cyclization of β-phenylethylamines with acid chlorides.
Pictet-Spengler Reaction: This method involves the cyclization of β-arylethylamines with carbonyl compounds in the presence of an acid.
Industrial Production Methods
Industrial production of isoquinoline derivatives often employs catalytic processes to enhance yield and efficiency. Metal-catalyzed reactions, such as palladium-catalyzed coupling and copper-catalyzed cyclization, are commonly used .
Chemical Reactions Analysis
Types of Reactions
2-(2-METHOXYANILINO)-6,7-DINITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur at the nitro groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different biological activities .
Scientific Research Applications
2-(2-METHOXYANILINO)-6,7-DINITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(2-METHOXYANILINO)-6,7-DINITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE involves its interaction with cellular targets such as DNA and enzymes. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A simpler structure with similar biological activities.
Quinoline: Another nitrogen-containing heterocycle with diverse applications.
Fluorinated Isoquinolines: These compounds have enhanced biological activities due to the presence of fluorine atoms.
Uniqueness
2-(2-METHOXYANILINO)-6,7-DINITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy and nitro groups enhances its reactivity and potential as a therapeutic agent .
Properties
Molecular Formula |
C19H12N4O7 |
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Molecular Weight |
408.3 g/mol |
IUPAC Name |
2-(2-methoxyanilino)-6,7-dinitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C19H12N4O7/c1-30-15-5-3-2-4-12(15)20-21-18(24)10-6-8-13(22(26)27)17-14(23(28)29)9-7-11(16(10)17)19(21)25/h2-9,20H,1H3 |
InChI Key |
IPNNWKVRJGDQJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NN2C(=O)C3=C4C(=CC=C(C4=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C2=O |
Origin of Product |
United States |
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